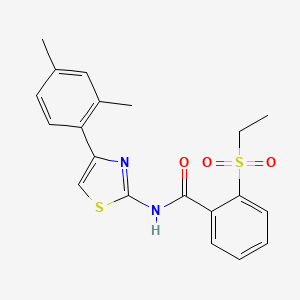

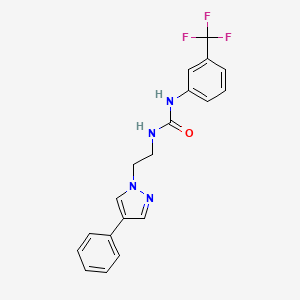

1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Discovery and Synthesis Analysis

The discovery of urea derivatives with significant biological activity has been a subject of interest in recent research. For instance, a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were investigated as potent hTRPV1 antagonists, with a systematic structure-activity relationship study optimizing the antagonism toward capsaicin activation . Similarly, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, showing potent activity against human chronic myeloid leukemia (CML) cell line K562, with compound 7 exhibiting significant biological activity and reduced cellular toxicity .

Molecular Structure Analysis

The molecular structures of these urea derivatives were confirmed using various spectroscopic methods, including NMR and mass spectrometry. For example, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized and their structures confirmed by NMR spectra and elemental analyses . Additionally, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

The synthesis of these compounds often involves multicomponent reactions, as seen in the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole-4,4′-diacetate and 6-oxo-pyrano[2,3-c]pyrazole derivatives catalyzed by urea . The bifunctional nature of urea catalyzes multiple steps, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions. The synthesis of 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments also demonstrates the versatility of reactions involving urea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these urea derivatives are influenced by their molecular structure. For instance, the solubility in water of the synthesized 1,3-disubstituted ureas was reported to be 45-85 µmol/l . The association of N-(pyridin-2-yl),N'-substituted ureas with other molecules was studied by NMR spectroscopy and quantum chemical calculations, revealing the substituent effect on complexation . Additionally, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, demonstrating the compound's potential as an antioxidant .

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation and Rheological Properties

One study explored the formation of hydrogels from urea derivatives, where the compound's ability to form hydrogels in acidic conditions was investigated. The rheology and morphology of these gels, which could be tuned by varying the anion identity, highlight the compound's utility in creating materials with specific physical properties (Lloyd & Steed, 2011).

Catalysis in Chemical Synthesis

The compound's utility is further exemplified in catalysis, where a urea-based catalyst facilitated the one-pot synthesis of highly functionalized derivatives. This showcases the compound's role in enhancing reaction efficiencies and yielding diverse chemical structures with potential biological activities (Li et al., 2017).

Antibacterial and Anticancer Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety, synthesized from related precursors, demonstrated significant antibacterial activity. This underscores the compound's relevance in developing new antimicrobial agents (Azab et al., 2013). Additionally, the design and synthesis of N-pyrazole, N'-thiazole urea inhibitors targeting p38α MAP kinase for potential therapeutic applications in cancer treatment highlight the compound's role in medicinal chemistry (Getlik et al., 2012).

Gelation and Material Science

The ability of urea derivatives to form gels with aqueous solutions underlines their utility in material science, particularly in creating novel gel materials with potential biomedical applications. This is demonstrated in a study where urea solutions induced gelation in specific nucleotide inhibitors, suggesting applications in drug delivery systems (Kirschbaum & Wadke, 1976).

Eigenschaften

IUPAC Name |

1-[2-(4-phenylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c20-19(21,22)16-7-4-8-17(11-16)25-18(27)23-9-10-26-13-15(12-24-26)14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIUTKCDUUVEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)

![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)

![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)